molecular formula C20H22N2O3S B2473119 methyl 2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 920117-39-1

methyl 2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2473119
CAS No.: 920117-39-1
M. Wt: 370.47
InChI Key: CQQUWBCELKPOBJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylphenoxyethyl Sulfanyl Group: This step involves the reaction of the benzodiazole intermediate with 2-(4-ethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the resulting compound with methyl chloroacetate in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzodiazole core can be reduced under catalytic hydrogenation conditions to yield a dihydrobenzodiazole derivative.

    Substitution: The ethylphenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzodiazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The ethylphenoxyethyl sulfanyl group may enhance the compound’s binding affinity and specificity for certain targets.

Properties

IUPAC Name

methyl 2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-15-8-10-16(11-9-15)25-12-13-26-20-21-17-6-4-5-7-18(17)22(20)14-19(23)24-2/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQUWBCELKPOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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